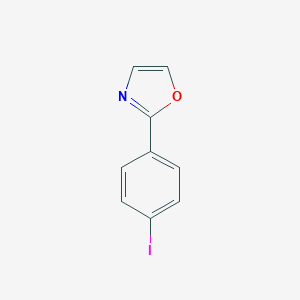

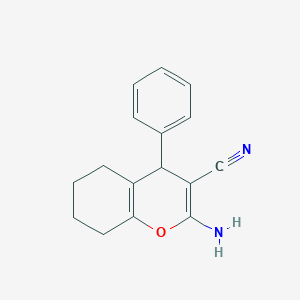

2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Vue d'ensemble

Description

“2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a heterocyclic compound . It is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative , which are known for their wide range of interesting biological activities .

Synthesis Analysis

The synthesis of these compounds is usually achieved through multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst . The reaction can also be achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .Molecular Structure Analysis

The molecular structure of these compounds has been studied using various physicochemical characterization tools, such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FT-IR), vibrating sample magnetometry (VSM), energy-dispersive X-ray spectroscopy (EDX), and powder X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically multicomponent reactions (MCRs), which are powerful tools in the synthesis of organic compounds and chemotherapeutic drugs by forming carbon−carbon and carbon heteroatom bonds using a one-pot procedure . These reactions provide various advantages, such as less reaction time, simple separation steps, and cost-effectiveness .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied using various techniques. For example, the crystal structure of a similar compound, “2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxy-phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile”, was reported with a melting point of 265–267 °C .Applications De Recherche Scientifique

Structural Analysis and Synthesis Techniques :

- X-ray studies of similar carbonitrile compounds have been conducted to understand their crystal structures and stability, involving pyran rings adopting boat conformation and stabilized by hydrogen bonds (Sharma et al., 2015).

- An efficient oxidative difunctionalisation process for synthesizing tetrahydrochromene derivatives, which includes 2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been developed. These derivatives display antimicrobial properties (Nagamani et al., 2019).

- Research has also focused on using this compound in heterocyclic synthesis due to its reactive nature (Fadda & Youssif, 2011).

Potential Pharmaceutical Applications :

- Some studies have synthesized analogs of this compound to evaluate their antibacterial and antifungal activities, suggesting potential use in developing new antibacterial drugs (Bishnoi et al., 2019).

- Another study synthesized 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile derivatives, exhibiting analgesic and anticonvulsant activities, indicating their potential in pain management and seizure control (Abdelwahab & Fekry, 2022).

Chemical Properties and Catalysis :

- CoFe2O4 nanoparticles have been used as catalysts in the synthesis of 2-amino-4-(phenyl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile derivatives, demonstrating the compound's role in catalytic processes (Rajput & Kaur, 2013).

Enantioselective Synthesis :

- Enantioselective synthesis has been achieved using cinchona alkaloid-derived bifunctional catalysts and squaramides, highlighting the compound's relevance in asymmetric synthesis (Ramireddy et al., 2017), (Gao & Du, 2012).

Orientations Futures

The future directions in the research of these compounds could involve the development of more efficient synthetic methods, exploration of their biological activities, and their potential applications in drug discovery . The use of environmentally benign methods and the development of greener methodologies are also areas of interest .

Propriétés

IUPAC Name |

2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7,15H,4-5,8-9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQHIGYTTMBISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(C(=C(O2)N)C#N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)